molecular formula C8H9ClN2O3 B8596302 Pyridazineacetic acid, 1-, (6H), 3-chloro-6-oxo-, ethyl ester CAS No. 71173-10-9

Pyridazineacetic acid, 1-, (6H), 3-chloro-6-oxo-, ethyl ester

Cat. No.: B8596302
CAS No.: 71173-10-9
M. Wt: 216.62 g/mol
InChI Key: ASEILZLKDGIPDZ-UHFFFAOYSA-N
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Description

Pyridazineacetic acid, 1-, (6H), 3-chloro-6-oxo-, ethyl ester is a useful research compound. Its molecular formula is C8H9ClN2O3 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

71173-10-9

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

ethyl 2-(3-chloro-6-oxopyridazin-1-yl)acetate

InChI

InChI=1S/C8H9ClN2O3/c1-2-14-8(13)5-11-7(12)4-3-6(9)10-11/h3-4H,2,5H2,1H3

InChI Key

ASEILZLKDGIPDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloropyridazin-3-ol (0.5 g, 3.83 mmol, WO2011015629) in DMF (5 mL) was added potassium carbonate (1.059 g, 7.66 mmol, Rankem) followed by ethyl 2-bromoacetate (0.960 g, 5.75 mmol, Spectrochem). The reaction mixture was stirred at RT for 5 h. The reaction mixture was quenched with water (2 mL) and the product was extracted with EtOAc (3×20 mL). Combined organic layers were washed successively with water (20 mL) and brine (20 mL). The organic layer was dried over sodium sulphate and evaporated under vacuum to afford ethyl 2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetate 0.5 g (60.3%) as pale yellow solids. 1H NMR (400 MHz, CDCl3): δ 7.266-7.236 (d, J=12 Hz, 1H), 6.965-6.945 (d, J=7.6 Hz, 1H) 4.819 (s, 2H) 4.273-4.230 (m, 2H) 1.309-1.279 (m, 3H); MS m/z=217.2 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.059 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two

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